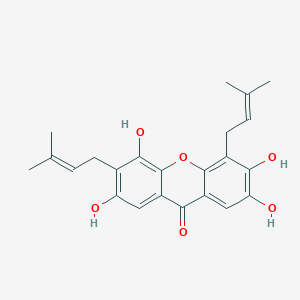![molecular formula C18H19ClO2 B14182107 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one CAS No. 918873-25-3](/img/structure/B14182107.png)
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a cycloheptenone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one typically involves multiple steps. One common method involves the Horner-Wadsworth-Emmons reaction, where an α-alkoxy p-chlorobenzyl phosphonate reacts with cyclopropyl methyl ketone in the presence of a base and an organic solvent. The resulting derivative undergoes hydrolysis under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound .
化学反应分析
Types of Reactions
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
- 2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)-quinoline-4-carboxylic acid
Uniqueness
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one is unique due to its combination of a cyclopropyl group, a chlorophenyl group, and a cycloheptenone ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
属性
CAS 编号 |
918873-25-3 |
|---|---|
分子式 |
C18H19ClO2 |
分子量 |
302.8 g/mol |
IUPAC 名称 |
2-[2-[1-(4-chlorophenyl)cyclopropyl]-2-oxoethyl]cyclohept-2-en-1-one |
InChI |
InChI=1S/C18H19ClO2/c19-15-8-6-14(7-9-15)18(10-11-18)17(21)12-13-4-2-1-3-5-16(13)20/h4,6-9H,1-3,5,10-12H2 |
InChI 键 |
YYVSFLOGOMBLLI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(=CC1)CC(=O)C2(CC2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
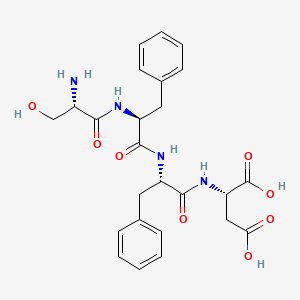

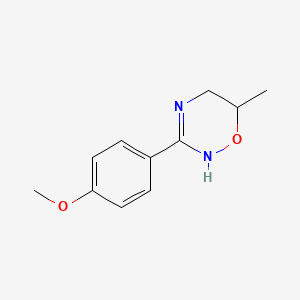

![N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide](/img/structure/B14182044.png)

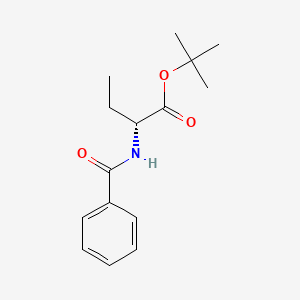
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
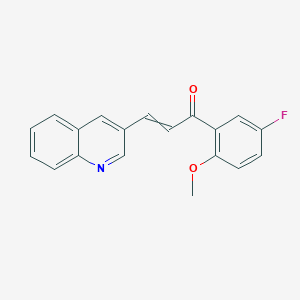

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
